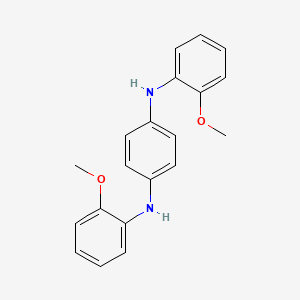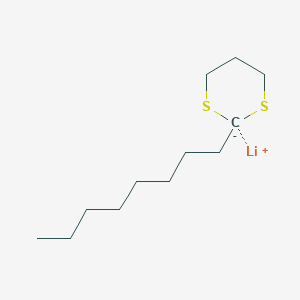![molecular formula C14H9Cl2N B14510771 7,10-Dichloro-2-methylbenzo[H]quinoline CAS No. 64383-53-5](/img/structure/B14510771.png)
7,10-Dichloro-2-methylbenzo[H]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dichloro-2-methylbenzo[H]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 7 and 10, along with a methyl group at position 2, makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dichloro-2-methylbenzo[H]quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds. For instance, the reaction of 2-chloroaniline with 2-chlorobenzaldehyde under acidic conditions can yield the desired quinoline derivative .
Another method involves the cyclization of 2-styrylanilines with 2-methylbenzothiazoles or 2-methylquinolines. This metal-free approach uses molecular iodine as a catalyst and tert-butyl hydroperoxide as an oxidant in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and environmentally friendly methods. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
7,10-Dichloro-2-methylbenzo[H]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and cobalt oxide catalysts under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Amino or thio-substituted quinolines
Aplicaciones Científicas De Investigación
7,10-Dichloro-2-methylbenzo[H]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,10-Dichloro-2-methylbenzo[H]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: Another chlorinated quinoline derivative with similar structural features.
4,5,7-Trichloro-3-(2-chloroethyl)-2-methylbenzo[H][1,6]naphthyridine: A related compound with additional chlorine atoms and a different substitution pattern.
Uniqueness
7,10-Dichloro-2-methylbenzo[H]quinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at positions 7 and 10, along with a methyl group at position 2, distinguishes it from other quinoline derivatives and may confer unique properties in various applications.
Propiedades
Número CAS |
64383-53-5 |
|---|---|
Fórmula molecular |
C14H9Cl2N |
Peso molecular |
262.1 g/mol |
Nombre IUPAC |
7,10-dichloro-2-methylbenzo[h]quinoline |
InChI |
InChI=1S/C14H9Cl2N/c1-8-2-3-9-4-5-10-11(15)6-7-12(16)13(10)14(9)17-8/h2-7H,1H3 |
Clave InChI |
MLLNDCKOUHDTSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC3=C(C=CC(=C32)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)

![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)


![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}heptanoic acid](/img/structure/B14510738.png)
![Diethyl 3-oxobicyclo[3.1.0]hex-1-ene-6,6-dicarboxylate](/img/structure/B14510739.png)


![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
